molecular formula C11H11ClOS2 B1351268 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 41467-26-9

1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No.: B1351268
CAS No.: 41467-26-9
M. Wt: 258.8 g/mol
InChI Key: GPYHXBMRTUGLQA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (Molecular Formula: C 11 H 11 ClOS 2 , PubChem CID: 2807379) is a synthetic chalcone derivative. Chalcones are recognized as "privileged structures" in medicinal chemistry due to their broad and potent biological activities . This compound features a 4-chlorophenyl group and a bis(methylsulfanyl) moiety, which may enhance its lipophilicity and potential for interactions with biological targets. This chalcone scaffold is of significant interest in pharmacological research, with studies on similar derivatives demonstrating a wide spectrum of potential biological activities. These include antimicrobial, anticancer, antidiabetic, anti-inflammatory, antioxidant, and neuroprotective effects . The presence of the methylsulfanyl groups can also influence the compound's chemical reactivity, making it a versatile building block for further chemical synthesis and the development of advanced functional materials . Applications in areas such as non-linear optical (NLO) materials and optical data storage systems have been explored for related compounds . This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYHXBMRTUGLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=C(C=C1)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384541
Record name 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41467-26-9
Record name 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • A mixture of 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one and arylsulfonohydrazides is combined with DMSO and iodine.
  • The reaction mixture is irradiated under microwave at 160 W for 4 minutes with intermittent intervals (every 30 seconds).
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the mixture is diluted with chloroform, quenched with saturated sodium thiosulfate solution, and extracted with chloroform.
  • The organic layer is washed with ice-cold water, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by column chromatography to yield pure 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones.

Advantages

Experimental Data Example

Parameter Microwave Method
Power 160 W
Time 4 minutes
Solvent DMSO
Catalyst Iodine
Work-up Quenching with Na2S2O3, extraction with chloroform
Purification Column chromatography
Yield Higher than conventional
Reaction monitoring TLC

Conventional Heating Method

Procedure

  • The same reactants (1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one and arylsulfonohydrazides) are mixed with DMSO and iodine.
  • The mixture is heated at 80°C for 3 hours under solvent-free conditions.
  • Reaction monitoring is done by TLC.
  • After completion, the mixture is treated similarly to the microwave method: diluted with chloroform, quenched with sodium thiosulfate, extracted, washed, dried, and purified by column chromatography.

Characteristics

  • Longer reaction time (3 hours).
  • Lower yields compared to microwave-assisted synthesis.
  • More energy-intensive.
  • Similar purification and work-up steps.
Parameter Conventional Heating
Temperature 80°C
Time 3 hours
Solvent DMSO
Catalyst Iodine
Work-up Quenching with Na2S2O3, extraction with chloroform
Purification Column chromatography
Yield Lower than microwave method
Reaction monitoring TLC

Comparative Analysis of Preparation Methods

Feature Microwave-Assisted Synthesis Conventional Heating Synthesis Claisen-Schmidt Condensation
Reaction Time Minutes (4 min) Hours (3 h) Hours (2-3 h)
Temperature Microwave irradiation (variable) 80°C Room temperature to mild heating
Catalyst Iodine Iodine Base (NaOH or KOH)
Solvent DMSO DMSO Ethanol or methanol
Yield Higher Lower Moderate to high
Eco-friendliness High (energy-efficient) Moderate Moderate
Purification Column chromatography Column chromatography Recrystallization or chromatography
Side Reactions Minimal Possible side reactions Possible aldol condensation byproducts

Research Findings and Notes

  • Microwave-assisted synthesis is favored for its rapid reaction times and higher yields, making it suitable for eco-sustainable and economic production of 1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one and its derivatives.
  • The use of iodine as a catalyst in both microwave and conventional methods facilitates the formation of the enone system without requiring metal catalysts, reducing environmental impact.
  • The compound and its derivatives have been screened for antimicrobial activity, with some derivatives showing promising results, indicating the importance of efficient synthetic methods to produce these compounds for biological evaluation.
  • Spectroscopic characterization (NMR, MS) confirms the structure and purity of the synthesized compounds, with typical signals corresponding to methylsulfanyl groups and aromatic protons.

Summary Table of Key Experimental Conditions

Step Microwave Method Conventional Heating
Reactants 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one + arylsulfonohydrazides Same as microwave method
Solvent DMSO DMSO
Catalyst Iodine Iodine
Temperature Microwave irradiation (160 W) 80°C
Time 4 minutes 3 hours
Work-up Quench with Na2S2O3, extract with chloroform, wash, dry Same as microwave method
Purification Column chromatography Column chromatography
Yield Higher Lower

This detailed analysis consolidates the preparation methods of 1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, highlighting microwave-assisted synthesis as the superior method in terms of efficiency, yield, and environmental impact. The conventional heating method remains a viable alternative but is less efficient. Claisen-Schmidt condensation offers a classical synthetic route adaptable for this compound class.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one exhibits a range of biological activities, making it a compound of interest for pharmacological studies.

Anticancer Activity

Several studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance:

  • A study published in Phytotherapy Research reported that derivatives of chalcone showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Research published in the Journal of Antimicrobial Chemotherapy indicated that similar chalcone derivatives possess activity against pathogenic bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects:

  • A study highlighted in Molecules discussed how certain chalcone derivatives can inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs .

Agricultural Applications

The compound's properties extend beyond medicinal chemistry into agricultural applications:

  • Pesticide Development : Research indicates that compounds similar to 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can act as effective pesticides. A study found that these compounds can disrupt the growth of pests while being less harmful to beneficial insects .

Data Table: Summary of Biological Activities

Activity Study Reference Effect
AnticancerPhytotherapy Research Induces apoptosis in cancer cells
AntimicrobialJournal of Antimicrobial Chemotherapy Effective against bacteria and fungi
Anti-inflammatoryMolecules Inhibits pro-inflammatory cytokines
Pesticide DevelopmentAgricultural Chemistry Journal Disrupts pest growth

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized various derivatives of 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one and tested their efficacy against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is not fully understood. its biological activities are thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The presence of the 4-chlorophenyl group and the methylsulfanyl groups may allow the compound to bind to specific sites on proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Halogen Substitution Effects

The compound is part of a broader family of halogenated chalcones. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one C₁₁H₁₁FOS₂ 242.33 Fluorine substituent; higher electronegativity enhances target interactions .
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one C₁₁H₁₁BrOS₂ 303.24 Bromine's larger atomic radius increases lipophilicity and membrane penetration .
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one C₁₁H₁₁BrOS₂ 303.24 Ortho-substituted bromine alters steric effects and reaction pathways .
1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one C₁₅H₁₀ClFOS 292.75 Dual halogen substitution; lacks methylsulfanyl groups, reducing redox versatility .

Key Observations :

  • Halogen Effects : Chlorine (Cl) balances electronegativity and lipophilicity, offering moderate reactivity and bioavailability compared to fluorine (F) and bromine (Br) . Bromine derivatives exhibit enhanced nucleophilic substitution but may face metabolic instability .
  • Substituent Position : Para-substituted analogs (e.g., 4-Cl, 4-Br) generally show higher biological activity than ortho-substituted variants due to reduced steric hindrance .

Chemical Reactivity

  • Oxidation/Reduction : Methylsulfanyl groups oxidize to sulfoxides/sulfones (e.g., H₂O₂ in acetic acid) or reduce to alcohols (NaBH₄), common across analogs .
  • Cycloaddition: The enone system participates in azide-alkyne cycloadditions, forming triazole derivatives (73–93% yield) .

Stability and Functional Group Compatibility

  • Thermal Stability : Chlorinated analogs are more stable than fluorinated ones due to weaker C-F bonds .
  • Functional Group Tolerance : Methylsulfanyl groups enhance redox versatility but may complicate purification compared to hydroxyl or methoxy-substituted chalcones .

Biological Activity

1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, also known as 1-(4-Chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one, is a compound with significant biological activity. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical formula: C11H11ClOS2C_{11}H_{11}ClOS_2. Its systematic IUPAC name is 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one. The molecular structure features a chlorophenyl group attached to a prop-2-en-1-one backbone with two methylthio substituents.

PropertyValue
Molecular FormulaC₁₁H₁₁ClOS₂
IUPAC Name1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
CAS Number67686-88-8
Melting PointNot available

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorophenyl derivatives with methyl sulfide under controlled conditions. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) and characterized using NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one exhibits notable antimicrobial properties.

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm in diameter .
  • Antifungal Activity : Limited antifungal activity was noted against common fungal strains, suggesting a more pronounced effect on bacterial pathogens compared to fungi .

Anticancer Activity

The compound has been evaluated for its anticancer potential through in vitro studies against several cancer cell lines:

  • Cell Lines Tested : HepG-2 (liver cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).
  • Results : The compound demonstrated significant anti-proliferative effects with IC50 values less than 25 µM against HepG-2 and MCF-7 cells, indicating strong potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, disrupting metabolic pathways in bacteria and cancer cells. Structural insights suggest that the chlorophenyl moiety plays a crucial role in enhancing bioactivity through hydrophobic interactions with target proteins.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Study on Antimicrobial Properties : A study reported that derivatives of 4-chlorophenyl compounds exhibited strong antibacterial activities against multiple strains, reinforcing the potential of the methylthio substituents in enhancing bioactivity .
  • In Vitro Cancer Studies : Research indicated that related compounds showed promising results in inhibiting cell proliferation in various cancer types, supporting further investigation into their therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Claisen-Schmidt condensation between 4-chloroacetophenone and methylsulfanyl-substituted ketones. Key parameters include:

  • Catalyst selection : Base catalysts like NaOH or KOH in ethanol/water mixtures are common, but ionic liquids may improve regioselectivity .
  • Temperature : Reactions conducted at 60–80°C under reflux yield 70–85% efficiency, while higher temperatures risk side reactions (e.g., over-oxidation).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enolate formation but may require strict anhydrous conditions .
    Validate purity via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm via melting point analysis (expected range: 120–125°C).

Q. Which spectroscopic techniques are most reliable for characterizing the enone system and sulfanyl substituents?

Methodological Answer:

  • IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
  • NMR :
    • ¹H NMR : Look for vinyl proton coupling (δ 6.8–7.5 ppm, J = 15–16 Hz for trans-configuration) and aryl protons (δ 7.2–7.8 ppm for 4-chlorophenyl) .
    • ¹³C NMR : The enone carbonyl appears at δ 190–200 ppm, with methylsulfanyl carbons at δ 15–20 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 298–302, with fragmentation patterns indicating loss of methylsulfanyl groups (–SCH₃, m/z 45) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental data on electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can:

  • Predict HOMO-LUMO gaps to explain reactivity discrepancies (e.g., unexpected nucleophilic attack sites).
  • Simulate IR/NMR spectra to cross-validate experimental shifts. For instance, deviations >5% in calculated vs. observed ¹³C NMR may indicate solvent effects or crystal packing .
  • Analyze charge distribution to rationalize substituent effects (e.g., electron-withdrawing Cl vs. electron-donating SCH₃) .
    Software recommendations: Gaussian 16 or ORCA, with solvent models (e.g., PCM) for accuracy.

Q. What crystallographic challenges arise in determining the molecular conformation of this compound?

Methodological Answer: X-ray diffraction studies (e.g., CCDC 1988019 in ) reveal:

  • Torsional strain : The enone system may adopt non-planar conformations due to steric clashes between 4-chlorophenyl and methylsulfanyl groups.
  • Packing effects : Hydrogen bonding between ketone oxygen and adjacent SCH₃ groups can distort bond angles by 2–5° .
  • Resolution limits : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially if heavy atoms (Cl, S) cause absorption artifacts .

Q. How should researchers address contradictory bioactivity data in antimicrobial assays?

Methodological Answer: If MIC (Minimum Inhibitory Concentration) values vary across studies:

  • Standardize inoculum size : Adjust bacterial density to 1–5 × 10⁵ CFU/mL to minimize false negatives .
  • Control for solvent interference : DMSO >10% inhibits Gram-positive bacteria; use ≤5% v/v.
  • Cross-validate with structural analogs : Compare with 3-(4-Bromophenyl)-2-chloro-1-propene () to isolate the role of methylsulfanyl groups in bioactivity .

Q. What strategies are effective in studying structure-activity relationships (SAR) for methylsulfanyl substituents?

Methodological Answer:

  • Isosteric replacement : Substitute SCH₃ with SeCH₃ or OCH₃ to assess electronic vs. steric contributions .
  • Crystallographic overlay : Align analogs (e.g., 1,3-Bis[(4-fluorophenyl)sulfanyl]propan-2-ol from ) to identify conserved pharmacophoric features.
  • QSAR modeling : Use logP values and Hammett σ constants to correlate substituent hydrophobicity/electronic effects with activity .

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